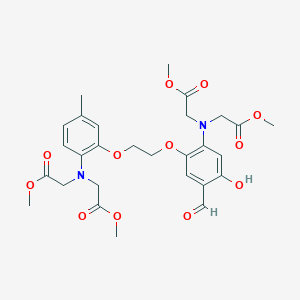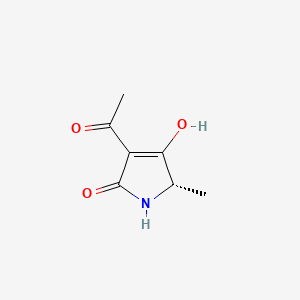
Carnitine orotate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carnitine orotate is a compound formed by the combination of carnitine and orotic acid. Carnitine is a naturally occurring nutrient that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation and energy production . Orotic acid is a key intermediate in the biosynthesis of pyrimidines, which are essential components of nucleic acids . The combination of these two molecules results in a compound with potential therapeutic benefits, particularly in the context of liver health and metabolic disorders .
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying biochemical pathways.
Biology: Investigated for its role in cellular metabolism and energy production.
Medicine: Explored for its therapeutic potential in treating liver diseases, metabolic disorders, and improving insulin sensitivity
Mécanisme D'action
Target of Action
Carnitine orotate primarily targets the mitochondria in cells. It plays a crucial role in the transport of long-chain fatty acids across the mitochondrial membrane, a critical step for beta-oxidation and energy production . This compound also targets liver cells, where it has shown hepatoprotective effects .
Mode of Action
This compound interacts with its targets by promoting the transport of long-chain fatty acids across the mitochondrial membrane in the form of acyl carnitine esters. This is a critical step for beta-oxidation, a metabolic process that breaks down fatty acids to produce energy . In the liver, this compound has been associated with improved glucose and lipid metabolism and significantly alleviated hepatic steatosis .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a vital role in the beta-oxidation of fatty acids by promoting the transport of long-chain fatty acids across the mitochondrial membrane . This process is essential for energy production. This compound also influences carbohydrate metabolism . Aberrations in carnitine regulation are implicated in complications of diabetes mellitus, hemodialysis, trauma, malnutrition, cardiomyopathy, obesity, fasting, drug interactions, endocrine imbalances, and other disorders .
Pharmacokinetics
. This suggests that the compound may have good bioavailability and a beneficial impact on health over time. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include improved glucose and lipid metabolism and significantly alleviated hepatic steatosis . It has also been associated with improved mortality rates in individuals with metabolic risk factors such as obesity, metabolic syndrome, dyslipidemia, and fatty liver .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s effectiveness may vary depending on an individual’s metabolic risk factors, such as obesity, metabolic syndrome, dyslipidemia, and fatty liver . More research is needed to fully understand how different environmental factors influence the action of this compound.
Analyse Biochimique
Cellular Effects
Carnitine orotate exerts various effects on different types of cells and cellular processes. In hepatocytes, it has been shown to ameliorate insulin resistance and hepatic steatosis by enhancing the activity of carnitine acetyltransferase, which promotes the oxidation of fatty acids and reduces lipid accumulation . In muscle cells, this compound improves glucose metabolism by modulating the intramitochondrial acetyl-CoA/CoA ratio and stimulating the insulin-like growth factor-1 signaling cascade . These effects contribute to improved cellular function, including enhanced energy production, reduced oxidative stress, and improved metabolic homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to carnitine acetyltransferase and carnitine palmitoyltransferase, facilitating the transport of fatty acids into the mitochondria for beta-oxidation . This process increases the production of acetyl-CoA, which enters the citric acid cycle to generate ATP. Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in lipid metabolism and insulin signaling pathways. These molecular interactions result in improved fatty acid oxidation, reduced lipid accumulation, and enhanced cellular energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under physiological conditions and maintains its activity over extended periods . Its effects on cellular function may vary depending on the duration of exposure. Short-term exposure to this compound has been shown to improve insulin sensitivity and reduce lipid accumulation in hepatocytes . Long-term exposure, on the other hand, may lead to sustained improvements in metabolic homeostasis and reduced oxidative stress in various cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to improve insulin sensitivity, reduce hepatic steatosis, and enhance glucose metabolism in animal models of metabolic disorders . High doses of this compound may lead to adverse effects, including gastrointestinal disturbances and potential toxicity . It is important to determine the optimal dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid oxidation and nucleotide synthesis. It interacts with enzymes such as carnitine acetyltransferase and carnitine palmitoyltransferase to facilitate the transport and oxidation of fatty acids in the mitochondria . Additionally, this compound influences the activity of enzymes involved in nucleotide synthesis, such as dihydroorotate dehydrogenase . These interactions support the efficient production of ATP and nucleotides, which are essential for cellular energy production and DNA synthesis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by cells via the organic cation transporter family, which facilitates its transport across the cell membrane . Once inside the cell, this compound is distributed to various cellular compartments, including the mitochondria and the nucleus . This distribution pattern allows this compound to exert its effects on fatty acid oxidation and nucleotide synthesis in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the mitochondria, where it interacts with enzymes involved in fatty acid oxidation . Additionally, this compound may be localized in the nucleus, where it influences nucleotide synthesis and gene expression . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of carnitine orotate typically involves the reaction of orotic acid with ammonium to form ammonium orotate, which is then reacted with L-carnitine . The reaction conditions often include the use of methanol as a solvent and controlled temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve the use of novel orotate intermediates and tertiary amines to enhance the solubility and yield of the final product . These methods are designed to optimize the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Carnitine orotate can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carnitine derivatives with altered functional groups, while reduction may yield more reduced forms of the compound .
Comparaison Avec Des Composés Similaires
L-Carnitine: A naturally occurring form of carnitine involved in fatty acid metabolism.
Propionyl L-Carnitine: A derivative of carnitine with additional benefits for cardiovascular health.
Acetyl-L-Carnitine: Another derivative known for its neuroprotective properties.
Uniqueness of L-Carnitine orotate: Carnitine orotate stands out due to its combined benefits of carnitine and orotic acid. This unique combination enhances its therapeutic potential, particularly in the context of liver health and metabolic disorders . The presence of orotic acid may also contribute to its ability to support nucleic acid synthesis and cellular repair processes .
Propriétés
Numéro CAS |
32543-38-7 |
|---|---|
Formule moléculaire |
C12H19N3O7 |
Poids moléculaire |
317.30 g/mol |
Nom IUPAC |
(3-carboxy-2-hydroxypropyl)-trimethylazanium;2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H15NO3.C5H4N2O4/c1-8(2,3)5-6(9)4-7(10)11;8-3-1-2(4(9)10)6-5(11)7-3/h6,9H,4-5H2,1-3H3;1H,(H,9,10)(H2,6,7,8,11) |
Clé InChI |
MBULCFMSBDQQQT-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1 |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)O)O.C1=C(NC(=O)NC1=O)C(=O)[O-] |
Synonymes |
3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate; _x000B_(3-Carboxy-2-hydroxypropyl)trimethylammonium Orotate; 3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium Salt With 1,2,3,6-Tetrahydro-2,6-diox |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-FEX, SE [Fluorescein-5-EX, succinimidyl ester]](/img/new.no-structure.jpg)

![5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)-](/img/structure/B1147802.png)

![9-(Trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1147812.png)

